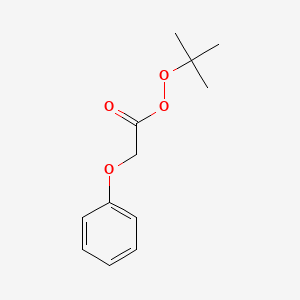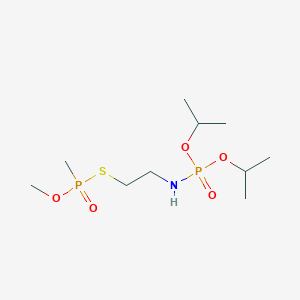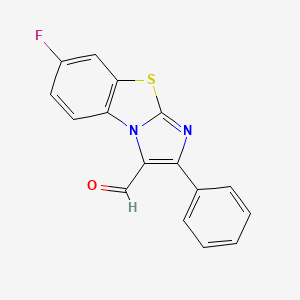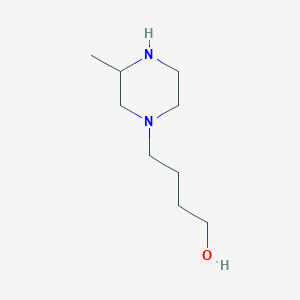![molecular formula C13H16S2 B13806286 2-(Pentylthio)benzo[b]thiophene](/img/structure/B13806286.png)
2-(Pentylthio)benzo[b]thiophene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Pentylthio)benzo[b]thiophene is an organosulfur compound that belongs to the class of benzothiophenes Benzothiophenes are aromatic heterocyclic compounds containing a fused benzene and thiophene ring The compound this compound is characterized by the presence of a pentylthio group attached to the second position of the benzothiophene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pentylthio)benzo[b]thiophene can be achieved through several methods. One common approach involves the reaction of 2-bromobenzothiophene with pentylthiol in the presence of a base such as potassium carbonate. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The general reaction scheme is as follows:
2-Bromobenzothiophene+PentylthiolK2CO3,DMF,Heatthis compound
Another method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where 2-bromobenzothiophene is coupled with pentylboronic acid in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, including temperature, solvent, and catalyst, is crucial for efficient large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Pentylthio)benzo[b]thiophene can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the pentylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the pentylthio group, yielding benzothiophene.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.
Substitution: Electrophilic reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be employed.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Benzothiophene.
Substitution: Various substituted benzothiophenes depending on the electrophile used.
Applications De Recherche Scientifique
2-(Pentylthio)benzo[b]thiophene has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs.
Industry: Utilized in the development of materials with specific electronic or optical properties, such as organic semiconductors and light-emitting diodes (LEDs).
Mécanisme D'action
The mechanism of action of 2-(Pentylthio)benzo[b]thiophene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, if used as an antimicrobial agent, it may inhibit the growth of microorganisms by interfering with essential cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzothiophene: The parent compound without the pentylthio group.
2-(Methylthio)benzo[b]thiophene: A similar compound with a methylthio group instead of a pentylthio group.
2-(Ethylthio)benzo[b]thiophene: A similar compound with an ethylthio group.
Uniqueness
2-(Pentylthio)benzo[b]thiophene is unique due to the presence of the pentylthio group, which can influence its chemical reactivity and physical properties. The longer alkyl chain may affect its solubility, melting point, and interaction with biological targets compared to shorter alkylthio derivatives.
Propriétés
Formule moléculaire |
C13H16S2 |
|---|---|
Poids moléculaire |
236.4 g/mol |
Nom IUPAC |
2-pentylsulfanyl-1-benzothiophene |
InChI |
InChI=1S/C13H16S2/c1-2-3-6-9-14-13-10-11-7-4-5-8-12(11)15-13/h4-5,7-8,10H,2-3,6,9H2,1H3 |
Clé InChI |
PWEZONLPHGGEGD-UHFFFAOYSA-N |
SMILES canonique |
CCCCCSC1=CC2=CC=CC=C2S1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


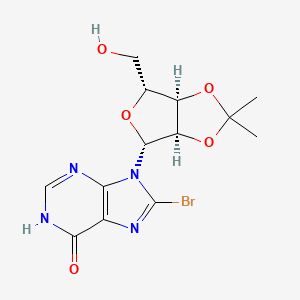
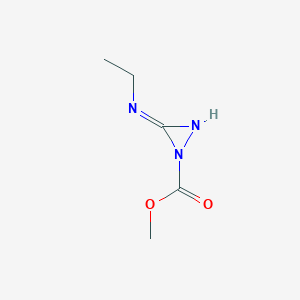
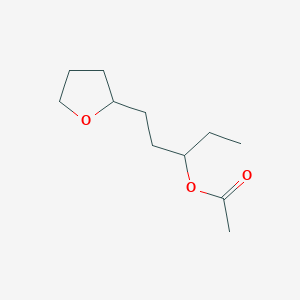
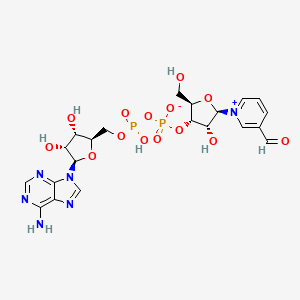
![1-[(Oxiran-2-yl)methyl]-4-(prop-2-en-1-yl)piperazine](/img/structure/B13806245.png)

